molecular formula C23H26N4O4 B11285033 3-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

3-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11285033
M. Wt: 422.5 g/mol
InChI Key: KVLNQYWALBTXLI-UHFFFAOYSA-N
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Description

3-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common approach is the condensation of a pyrido[2,3-d]pyrimidine derivative with a benzylpiperidine intermediate. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate hydrogenation steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs depending on the reagents and conditions used .

Scientific Research Applications

3-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating neurological disorders and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione apart is its unique combination of functional groups and structural features, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in multiple scientific domains .

Properties

Molecular Formula

C23H26N4O4

Molecular Weight

422.5 g/mol

IUPAC Name

3-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C23H26N4O4/c1-25-21-20(18(31-2)8-11-24-21)22(29)27(23(25)30)15-19(28)26-12-9-17(10-13-26)14-16-6-4-3-5-7-16/h3-8,11,17H,9-10,12-15H2,1-2H3

InChI Key

KVLNQYWALBTXLI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC=CC(=C2C(=O)N(C1=O)CC(=O)N3CCC(CC3)CC4=CC=CC=C4)OC

Origin of Product

United States

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